molecular formula C12H8O2 B14320030 Heptalene-2,3-dione CAS No. 105012-49-5

Heptalene-2,3-dione

Cat. No.: B14320030
CAS No.: 105012-49-5
M. Wt: 184.19 g/mol
InChI Key: DJLUZSRDFDGYGS-UHFFFAOYSA-N
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Description

Heptalene-2,3-dione is a polycyclic hydrocarbon derivative characterized by the presence of two ketone groups at the 2 and 3 positions of the heptalene structure. Heptalene itself is composed of two fused cycloheptatriene rings, making it a non-aromatic, non-planar compound . The addition of the ketone groups introduces unique chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptalene-2,3-dione can be synthesized through various organic reactions. One common method involves the oxidation of heptalene using strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . Another approach includes the use of cycloaddition reactions, where heptalene is reacted with suitable dienophiles to introduce the ketone functionalities .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and large-scale chemical manufacturing can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization and chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Heptalene-2,3-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex polycyclic compounds.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the heptalene core.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, organometallic reagents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of this compound with sodium borohydride yields heptalene-2,3-diol .

Scientific Research Applications

Heptalene-2,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of heptalene-2,3-dione involves its interaction with various molecular targets and pathways. The presence of the ketone groups allows it to participate in redox reactions, potentially affecting cellular processes. Its polycyclic structure can also interact with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

    Azulene: Another non-alternant hydrocarbon with unique electronic properties.

    Pentalene: Similar in structure but with different electronic characteristics.

    Cycloheptatriene: The parent compound of heptalene, lacking the fused ring structure.

Uniqueness: Heptalene-2,3-dione stands out due to its combination of non-alternant hydrocarbon structure and the presence of reactive ketone groups. This makes it a versatile compound for various chemical reactions and applications .

Properties

CAS No.

105012-49-5

Molecular Formula

C12H8O2

Molecular Weight

184.19 g/mol

IUPAC Name

heptalene-2,3-dione

InChI

InChI=1S/C12H8O2/c13-11-7-6-9-4-2-1-3-5-10(9)8-12(11)14/h1-8H

InChI Key

DJLUZSRDFDGYGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=CC(=O)C(=O)C=C2C=C1

Origin of Product

United States

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